

Application Notes and Protocols for Targeted Degradation of BRD4 Using PEG Linkers

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Compound of Interest

Compound Name: *Cho-C-peg2-C-cho*

Cat. No.: *B11906806*

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Introduction

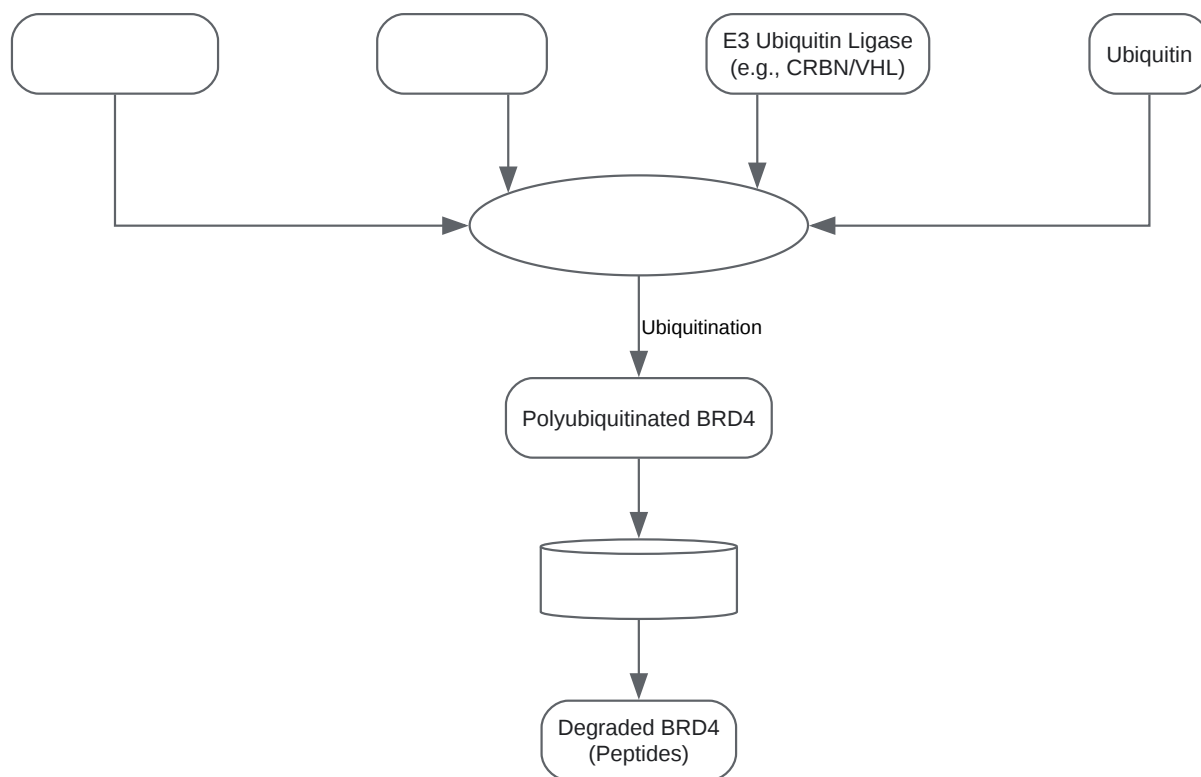
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by co-opting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]

This document provides a detailed experimental protocol for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising therapeutic target in oncology. The protocols outlined herein focus on the use of PROTACs incorporating polyethylene glycol (PEG) linkers, which are often employed to improve solubility, cell permeability, and to optimize the spatial orientation between the BRD4 and E3 ligase ligands for efficient ternary complex formation.

Mechanism of Action

The degradation of BRD4 by a PROTAC is a catalytic process involving several key steps. A single PROTAC molecule can mediate the degradation of multiple BRD4 proteins. The process begins with the PROTAC simultaneously binding to BRD4 and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from

the E3 ligase to lysine residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.



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Caption: Mechanism of action of a BRD4-targeting PROTAC.

Quantitative Data Summary

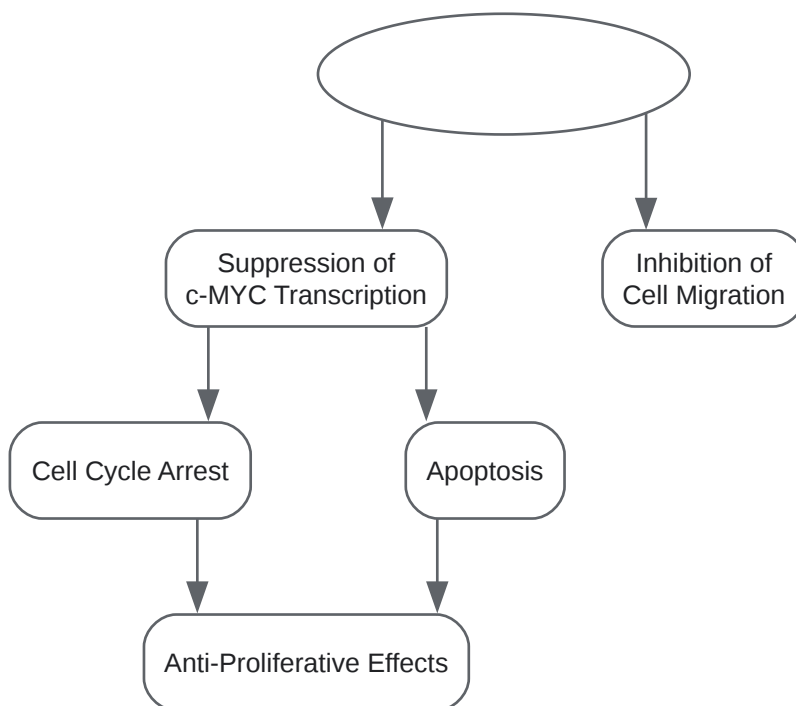
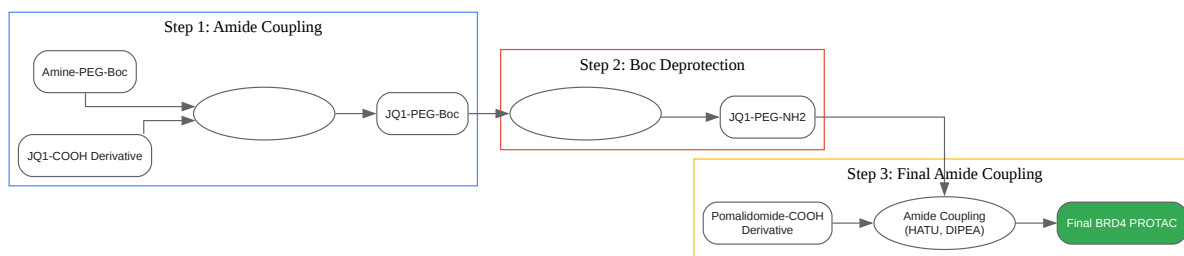
The efficacy of BRD4-targeting PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes reported degradation efficiencies for several prominent BRD4 PROTACs.

PROTAC	E3 Ligase Recruited	Target Protein(s)	Cell Line(s)	DC50	Dmax
ARV-771	VHL	BRD2/3/4	Castration-Resistant Prostate Cancer (CRPC)	< 1 nM, < 5 nM	Not Reported
MZ1	VHL	BRD4 (preferential)	H661, H838	8 nM, 23 nM	Complete at 100 nM
ARV-825	CRBN	BRD4	Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46	< 1 nM, 0.57 nM, 1 nM, 1 nM	Not Reported
dBET1	CRBN	BRD2/3/4	various	Potent degradation	Not Reported
QCA570	CRBN	BET proteins	Bladder cancer cell lines	pM range in some leukemia lines	Significant degradation

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked BRD4 PROTAC with a PEG Linker

This protocol describes a general method for synthesizing a BRD4 PROTAC using a JQ1 derivative as the BRD4 ligand, a pomalidomide derivative as the E3 ligase (CRBN) ligand, and a PEG linker.



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